![molecular formula C15H13ClN2O3 B11711640 2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)

2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

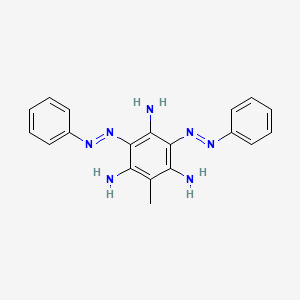

2-cloro-N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]benzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo hidroxi y un grupo metoxi unidos a un esqueleto de benzohidrazida.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-cloro-N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]benzohidrazida generalmente implica la reacción de condensación entre 2-clorobenzohidrazida y 2-hidroxi-3-metoxibenzaldehído. La reacción generalmente se lleva a cabo en un solvente de etanol con unas gotas de ácido acético glacial para catalizar la reacción. La mezcla se refluye durante varias horas para asegurar una reacción completa, seguido de enfriamiento y recristalización para obtener el producto puro .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados podrían emplearse para mejorar la eficiencia y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-cloro-N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]benzohidrazida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxi se puede oxidar para formar quinonas correspondientes.

Reducción: El grupo imina se puede reducir para formar aminas.

Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo usan reactivos como la azida de sodio (NaN3) o la tiourea.

Productos Principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas correspondientes.

Sustitución: Varias benzohidrazidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 2-cloro-N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]benzohidrazida involucra su interacción con moléculas biológicas. Puede formar complejos con iones metálicos, que luego pueden interactuar con componentes celulares. La actividad antimicrobiana del compuesto se atribuye a su capacidad para interrumpir las membranas celulares e interferir con la función enzimática. Se cree que sus propiedades anticancerígenas involucran la inducción de apoptosis a través de la activación de vías de señalización específicas .

Comparación Con Compuestos Similares

Compuestos Similares

- 2-cloro-N'-[(E)-(2-hidroxifenil)metilideno]benzohidrazida

- 2-cloro-N'-[(E)-(3-hidroxi-4-metoxifenil)metilideno]benzohidrazida

- 4-cloro-N'-[(1E)-(3-etoxi-2-hidroxifenil)metilideno]benzohidrazida

Unicidad

2-cloro-N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]benzohidrazida es única debido a la presencia de ambos grupos hidroxi y metoxi en el anillo aromático, lo que puede influir en su reactividad e interacción con los objetivos biológicos. Esta característica estructural puede mejorar su solubilidad y biodisponibilidad en comparación con compuestos similares .

Propiedades

Fórmula molecular |

C15H13ClN2O3 |

|---|---|

Peso molecular |

304.73 g/mol |

Nombre IUPAC |

2-chloro-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H13ClN2O3/c1-21-13-8-4-5-10(14(13)19)9-17-18-15(20)11-6-2-3-7-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |

Clave InChI |

GQBOCWLGDDOZLP-RQZCQDPDSA-N |

SMILES isomérico |

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2Cl |

SMILES canónico |

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)

![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)

![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)

![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)

![3-[(2E)-2-(5-bromo-2,3-dimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11711598.png)

![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)

![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)

![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)

![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)

![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)